5-Methoxy-2-(methylthio)benzimidazole
Overview
Description
5-Methoxy-2-(methylthio)benzimidazole is a heterocyclic compound . It is used as a building block in various chemical reactions . The empirical formula is C9H10N2OS and the molecular weight is 194.253 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core with a methoxy group attached to the 5-position and a methylthio group attached to the 2-position .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 261-263 °C (lit.) .Mechanism of Action
Target of Action
5-Methoxy-2-(methylthio)benzimidazole is a derivative of benzimidazole . Benzimidazoles and their derivatives are known to act as corrosion inhibitors for various metals, including steels, pure metals (Fe, Al, Cu, Zn), and alloys . They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, and salt solutions .
Mode of Action
Benzimidazole derivatives, including this compound, act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . The inhibiting behavior appears as a consequence of energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .
Biochemical Pathways
It is known that benzimidazole derivatives can form a film on the metal surface, protecting it from corrosion .
Result of Action
The primary result of the action of this compound is the inhibition of corrosion. By forming a protective film on the metal surface, it decreases the rate of attack by the environment on metals .
Action Environment
The efficacy and stability of this compound as a corrosion inhibitor can be influenced by various environmental factors. For instance, it has been shown to be effective in extremely aggressive, corrosive acidic media . .
Safety and Hazards
Safety data sheets indicate that if inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . If it comes into contact with skin or eyes, it should be washed off with plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . It is recommended to use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires caused by this chemical .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives, such as 5-Methoxy-2-(methylthio)benzimidazole, can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-methoxy-2-methylsulfanyl-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-12-6-3-4-7-8(5-6)11-9(10-7)13-2/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMHKUVMHMOAIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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